molecular formula C11H14N4O B1475966 3-Azido-1-(3-methoxybenzyl)azetidine CAS No. 2097947-27-6

3-Azido-1-(3-methoxybenzyl)azetidine

Cat. No. B1475966
CAS RN: 2097947-27-6
M. Wt: 218.26 g/mol
InChI Key: ZEUBHJAQFNWEOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

Azetidines can be prepared by reduction of azetidinones (β-lactams) with lithium aluminium hydride . More effective is a mixture of lithium aluminium hydride and aluminium trichloride, a source of “AlClH2” and "AlCl2H" . Azetidine can also be produced by a multistep route from 3-amino-1-propanol . Regio- and diastereoselective synthesis of 2-arylazetidines could be performed from appropriately substituted oxiranes via ring transformation .


Chemical Reactions Analysis

The systematic thermal behaviors of 3-azido-1,3-dinitroazetidine (ADNAZ) was investigated in research and compared with those of 1,3,3-trinitroazetidine (TNAZ) . The results showed that ADNAZ has a low melting temperature at 78 °C . The final mass loss of ADNAZ under atmospheric pressure is 88.2% .


Physical And Chemical Properties Analysis

The systematic thermal behaviors of 3-azido-1,3-dinitroazetidine (ADNAZ) was investigated in research and compared with those of 1,3,3-trinitroazetidine (TNAZ) . The results showed that ADNAZ has a low melting temperature at 78 °C . The final mass loss of ADNAZ under atmospheric pressure is 88.2% .

Scientific Research Applications

Melt-Cast Explosive Applications

“3-Azido-1-(3-methoxybenzyl)azetidine” may have potential as a melt-cast explosive due to its structural similarity to other azetidines like 3-azido-1,3-dinitroazetidine (ADNAZ), which has been researched for such applications. Melt-cast explosives are used in military munitions where the explosive is melted and cast into a shape. The lower melting point of similar compounds suggests that “3-Azido-1-(3-methoxybenzyl)azetidine” could be easier to handle and safer to manufacture than traditional explosives .

Energetic Plasticizer Applications

Due to its azido functional group, “3-Azido-1-(3-methoxybenzyl)azetidine” could serve as an energetic plasticizer in propellants or explosives. Energetic plasticizers are added to increase the energy content of these materials while maintaining or improving their mechanical properties .

Organic Synthesis Applications

The azetidine ring in “3-Azido-1-(3-methoxybenzyl)azetidine” is a valuable structural motif in organic synthesis. It can be used as a building block for synthesizing various pharmaceuticals and bioactive molecules through reactions such as the aza Paternò–Büchi reaction .

Future Directions

Recent advances in the chemistry and reactivity of azetidines have been reported . An overview of the synthesis, reactivity and application of azetidines that have been published in the last years with a focus on the most recent advances, trends and future directions .

properties

IUPAC Name

3-azido-1-[(3-methoxyphenyl)methyl]azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O/c1-16-11-4-2-3-9(5-11)6-15-7-10(8-15)13-14-12/h2-5,10H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEUBHJAQFNWEOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2CC(C2)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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